An In-depth Technical Guide to beta-Zearalanol: Structure, Properties, and Biological Activity
An In-depth Technical Guide to beta-Zearalanol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Zearalanol, also known as Taleranol, is a semi-synthetic, non-steroidal estrogen belonging to the resorcylic acid lactone group. It is a reduced metabolite of the mycotoxin zearalenone (ZEA), which is produced by various Fusarium species commonly found contaminating cereals and animal feed. Due to its structural similarity to endogenous estrogens, beta-zearalanol exhibits significant estrogenic activity, allowing it to bind to estrogen receptors and elicit hormonal responses. This property has led to its investigation as an animal growth promotant, though it has not been commercialized for this purpose. For researchers, beta-zearalanol serves as a critical analytical standard and a subject of toxicological and pharmacological studies, particularly in understanding the mechanisms of endocrine disruption, cytotoxicity, and apoptosis induction in mammalian cells. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectral properties, biological activities, and key experimental protocols.
Chemical Identity and Structure
Beta-Zearalanol is classified as a macrolide. Its structure features a 14-membered macrocyclic lactone ring attached to a resorcinol moiety. The defining structural difference from its parent compound, β-zearalenol, is the saturation of the C1'-C2' double bond in the macrocycle.
| Identifier | Value | Citation |
| CAS Number | 42422-68-4 | [1] |
| Molecular Formula | C₁₈H₂₆O₅ | [1] |
| Molecular Weight | 322.40 g/mol | [1] |
| IUPAC Name | (4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | [2] |
| Synonyms | Taleranol, P-1560, β-Zeranol | [2][3] |
| SMILES | C[C@H]1CCC--INVALID-LINK--CCCCCc2cc(O)cc(O)c2C(=O)O1 | [3] |
| InChI Key | DWTTZBARDOXEAM-JSGCOSHPSA-N | [3] |
Physicochemical Properties
Beta-Zearalanol is typically supplied as a solid powder for research purposes. Its solubility profile makes it suitable for dissolution in organic solvents for in vitro studies.
| Property | Value | Citation |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 134-137 °C | [1] |
| Boiling Point (Predicted) | 576.0 ± 50.0 °C | [1] |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.08 ± 0.60 | [1] |
| Solubility | Soluble in Methanol (10 mg/mL), Ethanol, DMSO, DMF. Limited water solubility. | [3][4] |
| Storage Temperature | -20°C | [2] |
Spectral Properties
Detailed experimental spectra for beta-zearalanol are not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted. These properties are fundamental for its identification and structural elucidation.
| Technique | Expected Features |
| ¹H NMR | Signals expected for aromatic protons on the resorcinol ring (approx. 6.0-7.0 ppm), a methine proton adjacent to the lactone oxygen (approx. 4.0-5.0 ppm), a methine proton of the secondary alcohol on the macrocycle (approx. 3.5-4.5 ppm), numerous aliphatic methylene (CH₂) and methine (CH) protons (approx. 1.0-2.5 ppm), and a methyl (CH₃) group doublet (approx. 1.0-1.5 ppm). Phenolic hydroxyl protons would appear as broad singlets. |
| ¹³C NMR | A signal for the ester carbonyl carbon (approx. 170-185 ppm), aromatic carbons (approx. 110-160 ppm), carbons attached to oxygen (alcohols, ester linkage) (approx. 60-80 ppm), and a series of aliphatic carbons (approx. 10-45 ppm). |
| FT-IR (cm⁻¹) | A strong, broad absorption for O-H stretching from the alcohol and phenol groups (approx. 3200-3500 cm⁻¹), C-H stretching from aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), a strong absorption from the ester carbonyl (C=O) stretch (approx. 1690-1760 cm⁻¹), C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and C-O stretching (approx. 1000-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 322. Key fragmentation would involve cleavage of the macrocyclic ring. In GC-MS analysis after derivatization, a quantitative ion at m/z 307 has been utilized for its detection.[5] |
Biological Activity and Mechanism of Action
Beta-Zearalanol is primarily known for its estrogenic and cytotoxic effects, which stem from its ability to mimic endogenous hormones and induce cellular stress.
Estrogenic Activity
As a structural analogue of 17β-estradiol, beta-zearalanol can bind to estrogen receptors (ERs), functioning as a xenoestrogen. This binding can trigger both genomic and non-genomic estrogenic signaling pathways, leading to the transcription of estrogen-responsive genes and rapid cellular effects. Its estrogenic potency is generally considered to be less than that of its precursor, zearalenone, and its alpha isomer, α-zearalanol.
Cytotoxicity and Apoptosis
Beta-Zearalanol induces apoptosis and oxidative stress in various mammalian cell lines, particularly in reproductive cells. This cytotoxicity is dose-dependent and has been quantified in several studies.
| Cell Line | Assay | Endpoint | Value | Citation |
| Bovine Granulosa Cells | Proliferation | IC₅₀ (24h) | 25 µM | [6] |
| HepG2 (Human Liver) | Cytotoxicity | IC₅₀ (72h) | 15.2 µM | [6] |
The mechanism of apoptosis is believed to involve the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. This stress, in turn, can activate downstream apoptotic pathways, including the caspase cascade.
Metabolic Pathway
Beta-Zearalanol is a product of the metabolic reduction of zearalenone (ZEA). In vivo, ZEA is first reduced to α- or β-zearalenol (ZOL). The double bond in the macrocycle of β-zearalenol can then be further reduced to yield β-zearalanol (ZAL). These metabolites can subsequently be conjugated with glucuronic acid to facilitate their elimination from the body.
Experimental Protocols
Chemical Synthesis: Reduction of β-Zearalenol
A common laboratory method to produce β-zearalanol is through the chemical reduction of its precursor, β-zearalenol, or directly from zearalenone. A mild reducing agent like sodium borohydride (NaBH₄) is suitable for reducing the ketone functional group to a hydroxyl group without affecting the ester linkage. The subsequent reduction of the alkene can be achieved via catalytic hydrogenation.
Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve zearalenone (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄) (approx. 2.0 equivalents) portion-wise over 5-10 minutes, maintaining the temperature at 0 °C. The addition is exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄ and decompose the borate esters.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of α- and β-zearalenol can be purified by column chromatography.
-
Hydrogenation: The purified β-zearalenol can then be subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the C=C double bond to yield β-zearalanol.
E-Screen Assay for Estrogenic Activity
The E-Screen (Estrogen-Screen) assay is a cell proliferation bioassay used to assess the estrogenic or anti-estrogenic activity of compounds. It utilizes estrogen receptor-positive (ER+) cell lines, most commonly the human breast cancer cell line MCF-7.
Protocol:
-
Cell Culture: Maintain MCF-7 cells in their standard growth medium. Prior to the assay, switch the cells to a steroid-free medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for 3-4 days to deplete endogenous estrogens.
-
Seeding: Seed the hormone-deprived cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of beta-zearalanol in the steroid-free medium. Replace the medium in the wells with the medium containing the test compound. Include a positive control (17β-estradiol), a negative control (vehicle, e.g., DMSO), and a blank (medium only).
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: After incubation, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Analysis: Calculate the proliferative effect (PE) relative to the negative control and the relative proliferative effect (RPE) compared to the maximal effect of 17β-estradiol.
